molecular formula C21H17BrFN5O2 B2593083 N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1291852-43-1

N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2593083
CAS No.: 1291852-43-1
M. Wt: 470.302
InChI Key: MHFXGSQFCNYKMK-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a potent and selective small-molecule inhibitor identified for its activity against Fibroblast Growth Factor Receptors (FGFRs) [Source] . The compound functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through pathways like MAPK and PI3K/AKT [Source] . This targeted mechanism makes it a critical research tool for investigating the role of FGFR signaling in various pathological contexts. Its primary research value lies in the study of oncogenesis, as aberrant FGFR signaling is implicated in a wide range of cancers, including urothelial carcinoma, breast cancer, and endometrial cancer, where it drives cell proliferation, survival, and angiogenesis [Source] . Researchers utilize this compound in vitro to elucidate FGFR-driven molecular mechanisms and in vivo to validate FGFR as a therapeutic target in preclinical models, providing essential proof-of-concept data for targeted cancer therapy development.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrFN5O2/c1-2-13-3-5-14(6-4-13)18-10-19-21(30)27(24-12-28(19)26-18)11-20(29)25-17-8-7-15(22)9-16(17)23/h3-9,12,18-19,26H,2,10-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVXWMHRKTXBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (CAS Number: 1291852-43-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological mechanisms, and its efficacy in various applications, particularly focusing on its anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H21BrFN5O2C_{21}H_{21}BrFN_5O_2, with a molecular weight of 474.3 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazin core which is significant in medicinal chemistry due to its diverse biological activities.

PropertyValue
Molecular FormulaC21H21BrFN5O2
Molecular Weight474.3 g/mol
CAS Number1291852-43-1

Anti-inflammatory Effects

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazolo compounds have been shown to selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory pathway. In vitro assays demonstrated that related compounds displayed IC50 values ranging from 0.52 to 22.25 μM against COX-II, suggesting potential efficacy for this compound as a COX-II inhibitor .

Analgesic Activity

The analgesic properties of pyrazolo derivatives have also been documented. In vivo studies involving animal models demonstrated that these compounds could significantly reduce pain responses comparable to standard analgesics like Celecoxib . The mechanism is thought to involve modulation of inflammatory mediators and pathways.

Case Study 1: Pyrazolo Derivatives as COX Inhibitors

A study published in ACS Omega highlighted the synthesis and evaluation of several pyrazolo derivatives for their COX inhibitory activity. Among these compounds, one derivative exhibited an IC50 value of 0.011 μM against COX-II, indicating a high potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of pyrazolo compounds revealed that modifications in the phenyl ring significantly impacted biological activity. The presence of electron-withdrawing groups such as bromine and fluorine enhanced the inhibitory effects against COX enzymes . This suggests that this compound might exhibit similar enhancements due to its unique substituents.

Comparison with Similar Compounds

Pyrazolo-Triazine vs. Pyrazine Derivatives

The compound 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide () replaces the pyrazolo-triazine core with a pyrazine ring. The pyrazolo-triazine core in the target allows for π-π stacking and additional hydrogen bonds, critical for interactions with enzymes or receptors .

Triazole-Based Analogs

Compounds such as 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () feature a triazole ring instead of pyrazolo-triazine. Triazoles are more electron-deficient, which may alter redox properties and metabolic stability.

Substituent Effects on Physicochemical Properties

Halogen Substitutions

  • Bromine vs. Chlorine: The target compound’s 4-bromo substituent () increases molecular weight (vs. chlorine) and polarizability, enhancing van der Waals interactions.
  • Fluorine’s Role : The 2-fluorophenyl group in the target compound introduces electronegativity, improving metabolic stability by resisting oxidative degradation. This contrasts with N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), where difluoro substitution may overly rigidify the structure, limiting conformational adaptability .

Alkyl and Aryl Modifications

Binding Affinity and Selectivity

NMR studies () indicate that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical environments. The target compound’s 4-ethylphenyl and 2-fluorophenyl groups may optimize interactions in these regions, enhancing selectivity compared to analogs like 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methoxybenzyl)acetamide (), where a methoxybenzyl group could introduce unfavorable polar interactions .

ADMET Profiles

The lumping strategy () suggests structurally similar compounds share ADMET properties. However, the target’s unique bromo-fluoro substitution likely improves blood-brain barrier penetration compared to N-(2-bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide (), where methyl and pyrimidine groups reduce lipophilicity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (Target) Pyrazolo-triazine 4-Bromo-2-fluorophenyl, 4-ethylphenyl ~472.3* High lipophilicity, balanced H-bonding
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methoxybenzyl)acetamide () Pyrazolo-triazine 4-Bromophenyl, 3-methoxybenzyl ~480.3 Moderate solubility, polar interactions
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () Pyrazine 4-Bromophenyl ~292.1 Low rigidity, reduced H-bonding capacity
N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole 3,4-Difluorophenyl, 4-chlorophenyl ~454.8 High metabolic stability, steric hindrance

*Estimated based on analogous structures.

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide?

Answer: A robust synthetic approach involves multi-step condensation and cyclization reactions. For example:

Core pyrazolo-triazine formation : Start with the cyclization of hydrazine derivatives with carbonyl precursors under acidic conditions (e.g., POCl₃), as demonstrated in analogous pyrazolo-triazine syntheses .

Acetamide linkage : Couple the pyrazolo-triazine core with 4-bromo-2-fluoroaniline using a coupling agent like EDC/HOBt in anhydrous DMF .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure via ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer: A combination of spectroscopic and crystallographic methods is essential:

  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., DMSO-d₆ as solvent) to confirm substituent positions, particularly distinguishing between bromo/fluoro aromatic protons and pyrazolo-triazine protons .
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixture). Refine the structure using SHELXL , focusing on resolving potential disorder in the pyrazolo-triazine ring .
  • Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Answer: Initial screening should prioritize target-specific assays:

  • Enzyme inhibition : Use fluorescence-based or radiometric assays (e.g., kinase inhibition) with IC₅₀ determination. Include positive controls (e.g., staurosporine) and triplicate measurements .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Use DMSO as a vehicle control and validate results with flow cytometry for apoptosis markers .

Advanced Research Questions

Q. How can crystallographic disorder in the pyrazolo-triazine moiety be resolved during structure refinement?

Answer: Disorder in heterocyclic systems requires advanced refinement strategies:

Split models : Use PART instructions in SHELXL to model disordered atoms with occupancy factors summing to 1.0 .

Restraints : Apply geometric restraints (e.g., SIMU, DELU) to prevent over-parameterization. Validate using R₁ and wR₂ convergence metrics .

Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for hydrogen-bonding patterns .

Q. How can synthetic yields be optimized for the pyrazolo-triazine core under scalable conditions?

Answer: Yield optimization involves:

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 300 W) while maintaining regioselectivity .
  • Catalytic systems : Screen Pd/C or CuI catalysts for cyclization steps. For example, CuI (5 mol%) in DMF at 80°C improved yields by 20% in analogous triazine syntheses .
  • Solvent optimization : Test polar aprotic solvents (DMAC, NMP) to enhance solubility of intermediates .

Q. How should conflicting biological activity data (e.g., IC₅₀ variability) be addressed?

Answer: Contradictions may arise from assay conditions or off-target effects. Mitigate via:

  • Dose-response validation : Repeat assays with 10-point dilution series (1 nM–100 µM) and calculate Hill slopes to confirm specificity .
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • Solubility checks : Pre-dissolve compounds in DMSO with <0.1% precipitation (confirmed via dynamic light scattering) .

Q. What computational methods predict the hydrogen-bonding interactions influencing this compound’s solubility?

Answer:

  • Molecular dynamics (MD) : Simulate solvation in water/DMSO using AMBER or GROMACS. Analyze radial distribution functions for H-bond donors (e.g., acetamide NH) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electron-deficient regions prone to H-bonding .
  • Hirshfeld surface analysis : Map crystal packing interactions (e.g., using CrystalExplorer) to correlate H-bond patterns with experimental solubility .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Calculate t₁/₂ using first-order kinetics .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
  • Plasma stability : Monitor degradation in plasma (37°C, 24 hrs) with EDTA as a stabilizer .

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